Drosulfakinin 1 - 117457-90-6

Drosulfakinin 1

Catalog Number: EVT-1178153
CAS Number: 117457-90-6
Molecular Formula: C56H73N15O16S
Molecular Weight: 1244.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Drosulfakinin is derived from the dsk gene located in the Drosophila genome. It belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. These peptides are crucial for modulating a wide range of biological functions, including feeding, pain perception, and reproductive behaviors in both invertebrates and vertebrates.

Synthesis Analysis

The synthesis of Drosulfakinin 1 involves several steps:

  1. Gene Expression: The dsk gene is transcribed into messenger RNA, which is then translated into a precursor protein.
  2. Post-Translational Modifications: The precursor undergoes enzymatic cleavage to produce the active forms of Drosulfakinin, specifically Drosulfakinin-I and Drosulfakinin-II.
  3. Peptide Synthesis Techniques: Synthetic versions of Drosulfakinin can be produced using solid-phase peptide synthesis methods. For example, automated systems like the Applied Biosystems model 430A have been employed to synthesize the peptide, followed by purification through high-performance liquid chromatography (HPLC) techniques .

The characterization of the synthetic peptide has been confirmed through mass spectrometry and amino acid analysis, ensuring that its structure aligns with the expected sequence derived from the dsk gene .

Molecular Structure Analysis

Drosulfakinin 1 has a specific amino acid sequence that contributes to its biological activity. The sequence for Drosulfakinin-I is:

F D D Y G H M R F NH2\text{F D D Y G H M R F NH}_2

Structural Features

Chemical Reactions Analysis

Drosulfakinin participates in several biochemical reactions primarily involving receptor activation:

  1. Receptor Binding: Drosulfakinin binds to specific G-protein-coupled receptors (GPCRs), notably CCKLR-17D1 and CCKLR-17D3, triggering a cascade of intracellular signaling pathways.
  2. Signal Transduction: Upon binding to its receptor, Drosulfakinin activates downstream signaling mechanisms that can lead to various physiological responses such as changes in locomotion or modulation of sexual receptivity in Drosophila.

Key Reactions

  • Activation of CCKLR-17D1 promotes larval locomotion.
  • Interaction with CCKLR-17D3 modulates female sexual receptivity .
Mechanism of Action

The mechanism by which Drosulfakinin exerts its effects involves binding to its specific receptors on target neurons. This binding initiates a signaling cascade that alters neuronal excitability and behavior:

  1. Receptor Activation: The binding of Drosulfakinin to CCKLR receptors activates G-proteins that influence ion channels and second messenger systems (e.g., cyclic AMP).
  2. Physiological Effects: This activation leads to changes in neuronal firing patterns, ultimately affecting behaviors such as locomotion and mating .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Drosulfakinin-I is approximately 1000 Da.
  • Solubility: It is soluble in aqueous solutions due to its peptide nature.

Chemical Properties

  • Stability: Peptides like Drosulfakinin are generally stable under physiological conditions but may degrade over time or under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups (e.g., amines) allows for potential modifications such as sulfation.
Applications

Drosulfakinin has several scientific applications, particularly in neurobiology:

  1. Behavioral Studies: Researchers utilize Drosulfakinin to study neural circuits involved in locomotion and sexual behavior in Drosophila. Its role in modulating these behaviors makes it a valuable model for understanding similar processes in higher organisms.
  2. Neuropharmacology: Understanding how Drosulfakinin interacts with its receptors can provide insights into developing drugs targeting similar pathways in humans.
  3. Genetic Studies: The dsk gene serves as a model for studying gene expression and regulation related to neuropeptide signaling.
Molecular Characterization of Drosulfakinin 1

Gene Structure and Evolutionary Conservation of Dsk

The Drosulfakinin (Dsk) gene resides at cytogenetic position 81F6 on chromosome 3R (3R:4,189,692-4,190,260) in Drosophila melanogaster [5]. This protein-coding gene spans 568 base pairs and generates a single exon transcript encoding a prepropeptide precursor. The precursor undergoes proteolytic cleavage to yield multiple biologically active peptides, including Drosulfakinin 1 (DSK-I). Comparative genomic analyses reveal orthologs of Dsk across insect taxa, including Calliphora vomitoria (blowfly) and Gryllus bimaculatus (cricket), indicating deep evolutionary conservation within invertebrates [1] [7]. The Dsk promoter region contains regulatory elements responsive to physiological stressors and social experience, enabling context-dependent expression modulation [6]. Structural conservation extends to the organization of functional domains within the precursor protein, particularly the C-terminal regions encoding sulfakinin peptides critical for receptor interaction.

Table 1: Genomic Features of the Drosulfakinin (Dsk) Gene

FeatureDetailsSource
Cytogenetic Location3R:81F6FlyBase [5]
Genomic Coordinates (Rel6)chr3R:4,189,692-4,190,260NCBI Gene [5]
Transcript StructureSingle exonFlyBase [5]
Precursor Protein114 amino acids (predicted)Nichols et al. (1988) [1]
OrthologsCalliphora vomitoria, Gryllus bimaculatusVeenstra (1989), Meyering-Vos & Müller (2007) [7]

Peptide Variants: DSK-I and DSK-II Isoforms

The Dsk-derived prepropeptide undergoes tissue-specific proteolytic processing to generate two primary sulfated isoforms: Drosulfakinin I (DSK-I) and Drosulfakinin II (DSK-II) [1] [3]. DSK-I corresponds to the sequence Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-Gly (FDDYGHMRFG), representing amino acids 71-80 of the precursor. DSK-II (Gly-Gly-Asp-Asp-Gln-Phe-Asp-Asp-Tyr-Gly-His-Met-Arg-Phe-Gly; GGDDOFDDYGHMRFG) encompasses amino acids 63-77 and includes the entire DSK-I sequence with an N-terminal extension [1] [3]. A third peptide, DSK-0 (Asn-Gln-Lys-Thr-Met-Ser-Phe-Gly; NQKTMSFG), is generated from the N-terminal region but lacks homology to cholecystokinin and exhibits distinct functions [1] [6]. DSK-I and DSK-II share the vertebrate cholecystokinin C-terminal pentapeptide motif (-YGHMRFamide), critical for biological activity and receptor binding specificity [1] [9]. Functional diversification arises from their differential receptor affinity: DSK-I preferentially activates CCKLR-17D1 (DSK-R1), while DSK-II exhibits dual specificity for both CCKLR-17D1 and CCKLR-17D2 (DSK-R2) receptors [9] [10].

Table 2: Drosulfakinin Peptide Isoforms and Characteristics

PeptideAmino Acid SequencePosition in PrecursorHomology DomainPrimary Receptor Affinity
DSK-IFDDYGHMRFG71-80C-terminal CCK-likeCCKLR-17D1 (DSK-R1)
DSK-IIGGDDOFDDYGHMRFG63-77C-terminal CCK-likeCCKLR-17D1 and CCKLR-17D2
DSK-0NQKTMSFG54-61Non-CCK-likeUnknown

Post-Translational Modifications: Sulfation and Proteolytic Processing

Drosulfakinin 1 biosynthesis requires stringent post-translational modifications for bioactivity. Following translation, the precursor undergoes endoproteolytic cleavage at dibasic residues (Arg-Arg, Lys-Arg) by prohormone convertases, liberating DSK-0, DSK-I, and DSK-II peptides [1] [3]. Subsequent modifications include:

  • Tyrosine Sulfation: A sulfotransferase mediates O-sulfation of the tyrosine residue (Tyr^4 in DSK-I; Tyr^9 in DSK-II), a modification essential for receptor activation. Unsulfated peptides exhibit dramatically reduced or absent activity at CCKLR-17D1 [3] [9].
  • C-terminal Amidation: Both DSK-I and DSK-II possess C-terminal glycine residues serving as substrates for peptidylglycine α-amidating monooxygenase (PAM), generating amidated C-termini (-RFamide). Amidation significantly enhances peptide stability and receptor affinity [1] [3].
  • N-terminal Processing: DSK-II undergoes additional processing where its N-terminal glycines may influence conformational flexibility and receptor docking specificity. Alanine scanning mutagenesis of the DSK-II N-terminus (GGDDO) revealed position D4 and Q5 as critical for maximal activity on gut motility, suggesting this region modulates interaction with DSK-R2 [10].

These modifications occur within specific neuronal subpopulations. Immunohistochemical studies localize sulfated and amidated DSK-I to eight neurons in the larval central nervous system, primarily medial neurosecretory cells projecting into the brain and ventral ganglion [3] [5]. The strict spatial and temporal regulation of these modifications ensures precise control over DSK signaling.

Comparative Analysis with Vertebrate Cholecystokinin (CCK) Homologs

Drosulfakinin 1 represents the functional and structural ortholog of vertebrate cholecystokinin (CCK) and gastrin peptides. Key comparative features include:

  • Structural Motifs: DSK-I (FDDY(SO₃H)GHMRFamide) and sulfated CCK-8 (DY(SO₃H)MGWMDFamide) share a conserved sulfated tyrosine residue followed by a glycine and an amidated phenylalanine-methionine-arginine-phenylalanine (FMRF) or tryptophan-methionine-aspartate-phenylalanine (WMDF) core. This motif constitutes the minimal receptor-binding domain [1] [2] [9]. The C-terminal pentapeptide (-YGHMRFamide in DSK-I vs. -YMGWMDFamide in CCK) reflects evolutionary divergence within the conserved framework.
  • Genetic Precursors: Both Dsk and CCK genes encode precursor proteins (pro-Drosulfakinin, pro-Cholecystokinin) that yield multiple bioactive peptides through tissue-specific proteolysis. Vertebrate pro-CCK generates CCK-58, CCK-33, CCK-8, and CCK-4, while Drosophila pro-DSK yields DSK-II, DSK-I, and DSK-0 [1] [6].
  • Receptor Specificity and Signaling: DSK-I signals through CCKLR-17D1, a class A G-protein-coupled receptor (GPCR) homologous to mammalian CCK receptors (CCK₁R and CCK₂R). Activation of both insect and vertebrate receptors couples predominantly to Gαq proteins, stimulating phospholipase C (PLC) and intracellular calcium mobilization [2] [9]. Functional conservation is evident in satiety regulation: DSK-I inhibits food intake in flies, mirroring CCK's role in promoting satiety in mammals [7] [9].
  • Neuromodulatory Functions: Both peptides exhibit remarkably conserved neuromodulatory roles beyond digestion:
  • Social Behavior: DSK signaling encodes early-life social experience in Drosophila, enabling adaptive social clustering in adults—a functional parallel to CCK's involvement in mammalian social memory and anxiety-related behaviors [2] [6].
  • Aggression Modulation: Enhanced DSK-I signaling increases aggression in flies, akin to CCK-tetrapeptide promoting verbal aggression in humans and defensive rage in cats [7].
  • Locomotor Plasticity: DSK-I modulates stress-induced escape locomotion in larvae, reflecting CCK's role in regulating panic-associated locomotion in vertebrates [6] [9].

Table 3: Comparative Features of Drosulfakinin I and Vertebrate Cholecystokinin (CCK-8)

FeatureDrosulfakinin I (DSK-I)Vertebrate Cholecystokinin (CCK-8)Functional Implication
Active SequenceFDDY*GHMRF-NH₂DY*MGWMDF-NH₂Conserved receptor-binding core
Critical PTMTyr⁴ SulfationTyr² SulfationEssential for high-affinity receptor binding
Primary ReceptorCCKLR-17D1 (DSK-R1)CCK₁R / CCK₂RConserved GPCR signaling (Gαq/PLC/Ca²⁺)
Satiety RegulationInhibits food intake in larvae and adultsPromotes satiety in mammalsConserved anorexigenic role
Social Behavior RoleEncodes early-life social memory; influences social clusteringModulates social anxiety and social memory in mammalsConserved neuromodulation of social circuits
Aggression LinkTransgenic overexpression increases aggressionInfusion potentiates aggression/panic in humans and catsConserved pro-aggressive effects under stress

This deep conservation underscores Drosulfakinin 1 as a critical model for understanding the evolution and function of cholecystokininergic signaling in regulating complex behaviors across phyla [2] [6] [9].

Properties

CAS Number

117457-90-6

Product Name

Drosulfakinin 1

IUPAC Name

(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C56H73N15O16S

Molecular Weight

1244.3 g/mol

InChI

InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

FMKJGDDKLFOKKG-UJIYZKTISA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Synonyms

callisulfakinin I
drosulfakinin 1
FDDY(OSO3H)GHMRFamide

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.